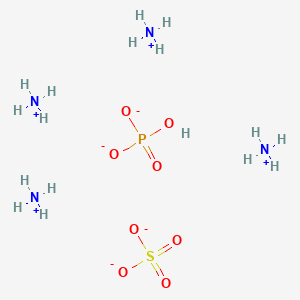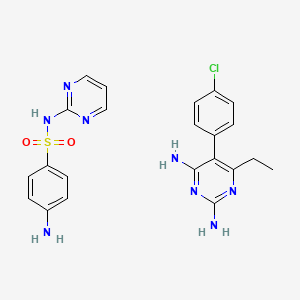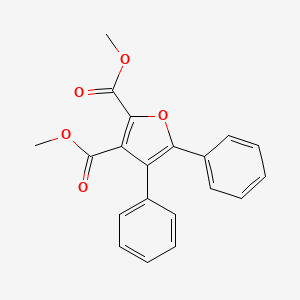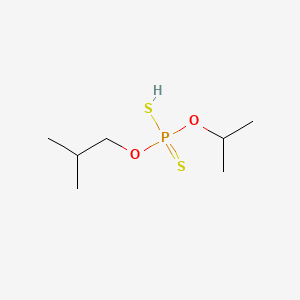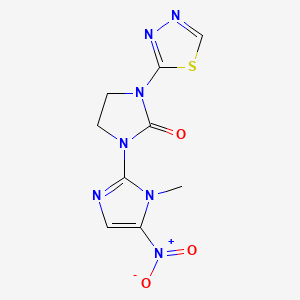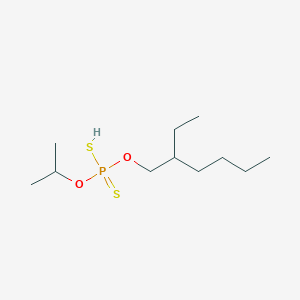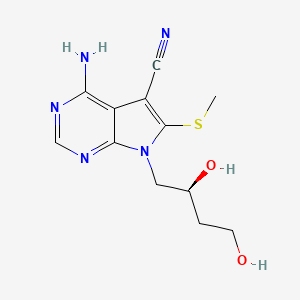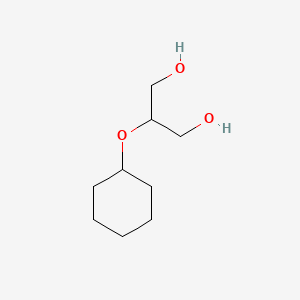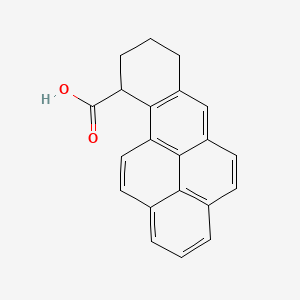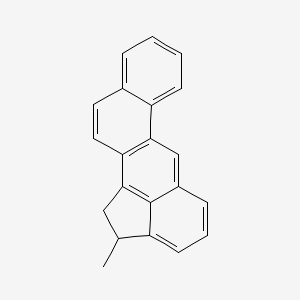
3,4-Dihydro-2h-pyran-2,2-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 100728 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in the induction of neural stem cells from human pluripotent stem cells, making it a valuable resource in neuroscience research and clinical applications.
Preparation Methods
The preparation of NSC 100728 involves several synthetic routes and reaction conditions. One common method includes the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week. This process eliminates the need for embryoid body formation and mechanical isolation, making it more efficient and less labor-intensive .
Chemical Reactions Analysis
NSC 100728 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, tetrahydrofuran, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 100728 has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in organic synthesis. In biology, it plays a crucial role in the differentiation of neural stem cells, which has implications for studying cell fate specification, disease modeling, and drug screening. In medicine, it is being explored for its potential in treating neurodegenerative diseases and neurological disorders. Industrially, it is used in the production of various chemical compounds and materials .
Mechanism of Action
The mechanism of action of NSC 100728 involves its ability to induce the differentiation of human pluripotent stem cells into neural stem cells. This process is mediated by specific molecular targets and pathways, including the activation of neural-specific transcription factors and signaling pathways that promote neural differentiation .
Comparison with Similar Compounds
NSC 100728 can be compared with other compounds used in neural induction and differentiation. Similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds also target neural differentiation pathways but may differ in their efficiency, stability, and specific applications .
Properties
CAS No. |
14278-50-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3,4-dihydropyran-2-yl]methanol |
InChI |
InChI=1S/C7H12O3/c8-5-7(6-9)3-1-2-4-10-7/h2,4,8-9H,1,3,5-6H2 |
InChI Key |
QDGIAYURMHFNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


